2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-19(2)20-3-7-22(8-4-20)34-18-25(31)28-21-5-9-23(10-6-21)35(32,33)30-15-13-29(14-16-30)24-17-26-11-12-27-24/h3-12,17,19H,13-16,18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIMZHYDBXTZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Key Functional Groups :
- Isopropyl group
- Phenoxy group
- Piperazine moiety
- Sulfonamide linkage
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence neurotransmitter systems and exhibit anticonvulsant properties. The following mechanisms have been proposed:
- Sodium Channel Modulation : The compound may act as a modulator of voltage-gated sodium channels, which are crucial for neuronal excitability and are often targeted in anticonvulsant therapies .
- Neurotransmitter Receptor Interaction : It is hypothesized that the compound could interact with dopamine and serotonin receptors, influencing mood and seizure thresholds.
Anticonvulsant Activity
A significant area of research has focused on the anticonvulsant effects of the compound. In studies using animal models, it has been evaluated for its efficacy in preventing seizures.
- Study Design :
- Models used: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests.
- Dosage: Various dosages ranging from 30 mg/kg to 300 mg/kg were administered.
| Compound | Test Type | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| 2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide | MES | 100 | Moderate Protection |
| 2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide | PTZ | 300 | Significant Protection |
The results indicated that the compound exhibited moderate protection against seizures in both tests, suggesting its potential as an anticonvulsant agent.
Toxicological Assessment
In addition to efficacy studies, toxicity assessments were performed using the rotarod test to evaluate neurological safety. The findings indicated that:
- At doses up to 300 mg/kg, no significant acute neurological toxicity was observed.
This suggests a favorable safety profile for further development.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds with structural analogs. For instance:
- Anticonvulsant Activity : A study on N-phenyl derivatives demonstrated significant anticonvulsant properties, leading to further exploration of derivatives like the one .
- Neuroprotective Effects : Research on piperazine derivatives indicated neuroprotective effects against excitotoxicity, which may be relevant for understanding the protective mechanisms of our compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related acetamide derivatives, emphasizing substituent variations and their implications:
Key Observations:
Piperazine Modifications: The target compound’s pyrazine-substituted piperazine distinguishes it from phenyl- or methyl-substituted analogs. Pyrazine’s nitrogen-rich structure may enhance binding to metalloenzymes or nucleotide-binding domains .
Acetamide Substituents: The 4-isopropylphenoxy group in the target compound provides steric bulk and hydrophobicity, which may improve blood-brain barrier penetration relative to smaller groups (e.g., amino in ). Fluorinated phenyl () introduces electron-withdrawing effects, possibly enhancing metabolic stability .
Biological Activity Trends :
- Analogs with pyrazine/pyrimidine moieties (e.g., ) are frequently associated with kinase inhibition or antioxidant activities.
- Piperazine derivatives with sulfonamide linkages (e.g., target compound, ) are common in protease inhibitors or GPCR modulators due to their ability to mimic peptide bonds.
Inferred Structure-Activity Relationships (SAR)
Piperazine Core :
- Substitution at the piperazine 4-position with heteroaromatic groups (pyrazine, pyrimidine) correlates with enhanced target specificity in kinase inhibitors .
- Sulfonylation of the phenylpiperazine (target compound, ) may improve metabolic stability by reducing oxidative degradation.
Acetamide Tail: Bulky substituents (e.g., 4-isopropylphenoxy) may increase binding affinity to hydrophobic pockets in enzymes or receptors. Electron-deficient groups (e.g., fluorine in ) can modulate electronic effects, influencing binding kinetics.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-isopropylphenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, and how are intermediates purified?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Coupling reactions : Piperazine derivatives (e.g., 4-(pyrazin-2-yl)piperazine) are sulfonylated using chlorosulfonic acid, followed by nucleophilic substitution with acetamide intermediates .
- Purification : Column chromatography (normal phase, using methanol/ammonium hydroxide gradients) or recrystallization from ethanol is employed to isolate intermediates .
- Characterization : Confirmed via , , and high-resolution mass spectrometry (HRMS) to validate structural integrity .
Q. What key physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?
- Methodological Answer :
- Molecular weight : ~500–600 g/mol (based on analogous piperazine-acetamide derivatives), affecting diffusion kinetics in biological assays .
- Solubility : Typically soluble in DMSO or ethanol, requiring stock solutions prepared at 10–50 mM for in vitro studies .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; stability tests via HPLC at pH 7.4 (phosphate buffer) over 24–48 hours are recommended .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : identifies aromatic protons (δ 7.2–8.5 ppm) and piperazine/acetamide backbone signals (δ 2.5–4.0 ppm) .
- FT-IR : Confirms sulfonamide (S=O stretch at 1150–1300 cm) and carbonyl (C=O at 1650–1700 cm) groups .
- Mass spectrometry : HRMS provides exact mass (e.g., m/z 591.68 for CHNOS derivatives) .
Q. How is the purity of the compound validated, and what thresholds are acceptable for biological assays?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); ≥95% purity is required for in vitro studies .
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) content must match theoretical values within ±0.4% .
Q. What in vitro assays are typically used for preliminary biological evaluation?
- Methodological Answer :
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to assess IC values .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC determination .
- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor) to quantify K values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target binding?
- Methodological Answer :
- Substituent variation : Modify the pyrazine ring (e.g., 2- vs. 3-position substitution) to alter steric/electronic interactions with target pockets .
- Bioisosteric replacement : Replace sulfonyl with phosphonate groups to enhance solubility while maintaining hydrogen-bonding capacity .
- Computational docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., dopamine D3) and prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) to minimize off-target effects .
- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show artifacts .
- Metabolic stability testing : Incubate with liver microsomes to assess if metabolite interference explains discrepancies .
Q. How can computational methods streamline the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer :
- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (>60 Ų for blood-brain barrier penetration) .
- Quantum chemical calculations : Calculate solvation energies (COSMO-RS) to predict solubility and crystallization tendencies .
- Molecular dynamics : Simulate binding mode stability over 100 ns to identify critical residue interactions .
Q. What experimental designs mitigate toxicity risks in early-stage preclinical studies?
- Methodological Answer :
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac risk (IC > 10 μM preferred) .
- In vivo tolerability : Acute toxicity studies in rodents (single dose, 14-day observation) to determine MTD (maximum tolerated dose) .
Q. How are crystallographic data utilized to resolve structural ambiguities in analogs of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve piperazine ring conformation (chair vs. boat) and sulfonamide torsion angles .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds) influencing crystal packing and solubility .
- Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
